Arbozol
Description
Contextualization of Arbozol within Chemical Sciences Research
Natural products have historically been invaluable sources of novel chemical structures and inspiration for various applications, including pharmaceuticals and fragrances. The research surrounding compounds like this compound contributes to this rich tradition by exploring the chemical diversity present in nature.
Research into natural product-derived compounds follows diverse trajectories, encompassing their isolation from biological sources, elucidation of their chemical structures, investigation of their properties, and exploration of potential applications. This field is inherently interdisciplinary, drawing upon techniques and knowledge from organic chemistry, analytical chemistry, biology, and increasingly, computational science. The goal is often to identify and characterize bioactive molecules from complex natural matrices. frontiersin.orgfrontiersin.org
Investigating complex chemical entities such as this compound is significant in contemporary chemistry for several reasons. Their intricate structures often present unique synthetic and analytical challenges, pushing the boundaries of chemical methodology. Furthermore, the complexity can be directly linked to specific interactions with biological targets, making these molecules valuable leads in the discovery of new functional materials or therapeutic agents. frontiersin.orgontosight.airsc.org Understanding the relationship between the complex structure and observed properties is a central theme in this research area.
Evolution of Research Methodologies Applicable to Compounds like this compound
The methods used to study natural products, including terpenes like this compound, have undergone significant evolution, driven by advancements in technology and a deeper understanding of chemical principles.
The study of terpenes, a large and diverse class of natural products that includes compounds like this compound, has a long history dating back to the 19th century. Early research focused on their isolation from essential oils, often using rudimentary distillation techniques. muzablends.comnumberanalytics.commybudsense.comhighfallshemp.com Pioneering chemists like Otto Wallach made significant contributions to the early understanding and classification of these compounds. muzablends.com Structure elucidation in this era relied heavily on chemical degradation and derivatization studies to break down molecules into smaller, identifiable fragments. rsc.org
Significant advancements in isolation and structural characterization techniques have revolutionized the study of natural products. Traditional isolation methods such as solvent extraction and various forms of column chromatography (e.g., silica (B1680970) gel, reverse-phase) remain fundamental. hilarispublisher.comsdiarticle5.comrroij.com However, these have been complemented by modern techniques offering improved efficiency and resolution, including high-performance liquid chromatography (HPLC), gas chromatography (GC), supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). hilarispublisher.comsdiarticle5.comrroij.comnih.gov Preparative chromatography techniques are essential for obtaining pure compounds for detailed analysis. hilarispublisher.comrroij.com
Structural characterization has seen a paradigm shift with the advent of spectroscopic methods. While early methods were based on chemical reactions, modern structure elucidation primarily utilizes Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D techniques like HMBC and HMQC), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.neteurekaselect.comfrontiersin.orgmdpi.com These techniques provide detailed information about the molecular weight, elemental composition, functional groups, and connectivity of atoms within a molecule. X-ray crystallography is considered a definitive method for determining three-dimensional structure and absolute configuration, although obtaining suitable crystals can be challenging for some natural products, leading to the development of innovative strategies to overcome these limitations. researchgate.netrsc.org The integration of hyphenated techniques, such as GC-MS and LC-NMR, allows for the coupled separation and identification of compounds within complex mixtures. hilarispublisher.comeurekaselect.commdpi.com Furthermore, computational methods are increasingly employed to aid in structure prediction and confirmation. researchgate.netfrontiersin.orgmtu.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
[(1R,2S,4R)-5,6-dimethyl-1-prop-1-en-2-yl-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C13H20O/c1-8(2)13-6-11(5-12(13)7-14)9(3)10(13)4/h11-12,14H,1,5-7H2,2-4H3/t11-,12-,13-/m1/s1 |
InChI Key |
MLDAJXVVSUEALX-JHJVBQTASA-N |
Isomeric SMILES |
CC1=C([C@@]2(C[C@H]1C[C@@H]2CO)C(=C)C)C |
Canonical SMILES |
CC1=C(C2(CC1CC2CO)C(=C)C)C |
Origin of Product |
United States |
Isolation, Purification, and Advanced Structural Characterization of Arbozol
Methodologies for the Isolation of Arbozol from Natural Sources
While the provided search results primarily discuss the synthesis and use of this compound in fragrance compositions, some sources indicate its presence in natural extracts, particularly essential oils. For instance, "this compound" and "Exo this compound" have been identified as components in the essential oils of certain plant species, such as Dracocephalum multicaulea and species within the genus Syzygium. essencejournal.comresearchgate.net It has also been noted in Anvillea garcinii and Artemisia herba-alba. researchgate.netresearchgate.net The isolation of such compounds from complex natural matrices requires specific methodologies to selectively extract and enrich the target molecule.
Chromatographic Separation Techniques for this compound Enrichment
Chromatographic techniques are fundamental in separating components from complex mixtures based on their differential interactions with a stationary phase and a mobile phase. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) has been specifically used for the identification and quantification of components, including this compound, in essential oils. essencejournal.comresearchgate.netresearchgate.netresearchgate.netdiabloanalytical.com
In the analysis of essential oils, GC-MS is a standard technique. The separation occurs on a capillary column, often with a programmed temperature profile to elute compounds based on their boiling points and polarity. researchgate.net Retention indices (Ki or LRI) are commonly used in conjunction with mass spectra for compound identification in essential oil analysis by GC-MS. essencejournal.comresearchgate.netscribd.com For example, "Exo this compound" was reported with a Kovats index of 1454 and a retention time of 14.581 minutes in one study on Dracocephalum multicaulea essential oil analysis by GC-MS. essencejournal.com Another study listed "this compound" with LRIs of 1452 and 1454 on different columns when analyzing Artemisia herba-alba essential oil. researchgate.net "Endo-Arbozol" and "Exo-Arbozol" have also been assigned retention indices of 1433 and 1452, respectively, in analyses using gas chromatography. diabloanalytical.comscribd.com
Flash chromatography (silica gel) using solvent mixtures like hexane/ethyl acetate (B1210297) has been mentioned for the purification of organic compounds, which could be applicable to isolating this compound from less complex extracts or synthetic mixtures. google.com
Table 1: Reported Chromatographic Data for this compound Isomers
| Compound | Column Type / Method | Retention Index (Ki/LRI) | Retention Time (min) | Source Plant (if applicable) | Reference |
| Exo this compound | GC-MS | 1454 | 14.581 | Dracocephalum multicaulea | essencejournal.com |
| This compound | GC | 1452 (on one column) | - | Artemisia herba-alba | researchgate.net |
| This compound | GC | 1454 (on another column) | - | Artemisia herba-alba | researchgate.net |
| This compound | GC | 1433 | 26.00 | - | diabloanalytical.comscribd.com |
| This compound | GC | 1452 | 26.81 | - | diabloanalytical.comscribd.com |
Note: Retention times can vary significantly based on specific GC conditions.
Non-Traditional Extraction Approaches in this compound Isolation
While traditional methods like hydrodistillation and solvent extraction are commonly used for isolating compounds from plant materials, non-traditional or emerging extraction techniques offer potential advantages such as shorter extraction times, lower temperatures, and reduced solvent consumption. nih.govscielo.brdergipark.org.tr Although direct application to this compound is not explicitly detailed in the search results, these methods are generally applicable to the extraction of volatile and semi-volatile organic compounds from natural sources.
Examples of non-traditional extraction methods include microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), and ultrasonic-assisted extraction (UAE). nih.govscielo.br These techniques utilize different principles to enhance the release of compounds from the plant matrix. UAE, for instance, uses ultrasound waves to induce cavitation, facilitating cell wall disruption and improved mass transfer. researchgate.net PLE employs liquid solvents at elevated temperatures and pressures, increasing solubility and extraction efficiency. nih.govdergipark.org.tr SFE utilizes a supercritical fluid, often CO₂, as the solvent, which can have tunable properties for selective extraction. nih.gov Enzyme-assisted extraction (EAE) is another approach that uses enzymes to break down plant cell walls, releasing trapped compounds. scielo.brresearchgate.net
Given that this compound is found in essential oils, techniques optimized for volatile and semi-volatile compound extraction from plant matrices would be relevant. Hydrodistillation, a common method for essential oils, involves boiling plant material in water and condensing the resulting vapor to collect the oil. researchgate.netnih.gov However, non-traditional methods could potentially offer more efficient or selective extraction of this compound depending on its specific location within the plant tissue and its chemical properties.
Advanced Spectroscopic Elucidation of this compound's Molecular Architecture
Once isolated and purified, the structure of this compound is determined and confirmed using advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, functional groups, and the three-dimensional arrangement of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. High-resolution NMR provides detailed information about the chemical environment of each nucleus, their connectivity, and their spatial relationships, which is essential for assigning stereochemistry.
While full, assigned NMR spectra specifically for this compound are not extensively detailed in the provided search snippets, the importance of NMR in structure elucidation of natural products and organic compounds is highlighted. researchgate.netscribd.comslideshare.net For related norbornene derivatives and other organic compounds, ¹H NMR data, including chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J values), and integration, are used to identify different types of protons and their neighbors. google.comgoogle.com Similarly, ¹³C NMR provides information about the carbon skeleton. Analysis of coupling constants, particularly in complex systems like bicyclic structures, is crucial for determining relative stereochemistry. Techniques like 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) can provide through-bond and through-space correlation information, allowing for complete assignment of signals and confirmation of connectivity and relative stereochemistry. Although not explicitly shown for this compound in the results, these techniques would be indispensable for a complete stereochemical assignment of its bicyclo[2.2.1]heptene core and substituents. PubChem lists computed descriptors including InChI and InChIKey which encode structural information, including some stereochemical aspects, for [(1R,2S,4R)-5,6-dimethyl-1-prop-1-en-2-yl-2-bicyclo[2.2.1]hept-5-enyl]methanol, which is a specific stereoisomer of this compound. nih.gov
Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis for this compound Structural Confirmation
Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). This technique is invaluable for confirming the structure of a compound by providing insights into its substructures and connectivity. thermofisher.comwashington.edu
Electron Ionization (EI) MS is commonly used for volatile organic compounds like those found in essential oils, including this compound. researchgate.netresearchgate.netgoogle.comnih.govgoogle.com The EI process typically results in significant fragmentation, producing a characteristic pattern of ions. Analyzing the m/z values and relative abundances of these fragment ions can help deduce the structure. libretexts.orgyoutube.com For example, MS (EI) data for related compounds show molecular ions (M⁺) and various fragment ions corresponding to losses of specific groups (e.g., methyl, ethyl, alcohol fragments). google.comgoogle.com While specific MS/MS fragmentation data for this compound is not detailed in the provided snippets, in a typical MS/MS experiment, a precursor ion of this compound (e.g., the molecular ion or a protonated molecule if using softer ionization) would be selected and subjected to fragmentation (e.g., by collision-induced dissociation - CID). thermofisher.com The resulting fragment ions would then be mass analyzed, and the pattern of these fragments would be compared to theoretical fragmentation patterns or spectral libraries to confirm the proposed structure. Both parent ions and fragment ions can form adducts, which is a consideration in interpreting mass spectra. reddit.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. Each functional group typically absorbs or scatters light at characteristic frequencies, creating a unique spectral fingerprint. youtube.comresearchgate.netarcadiascience.com
FT-IR spectroscopy measures the absorption of infrared light by the molecule. Different bonds and functional groups vibrate at specific frequencies, resulting in characteristic absorption bands in the infrared spectrum. For instance, O-H stretching vibrations typically appear in the region of 3200-3600 cm⁻¹, while C=C stretching vibrations appear around 1600-1680 cm⁻¹. researchgate.net The presence of a hydroxyl group (-OH) in this compound (as indicated by its name "bicyclo[2.2.1]hept-5-ene-2-methanol") would be expected to show a characteristic O-H stretching band in the FT-IR spectrum.
Raman spectroscopy, on the other hand, measures the inelastic scattering of light by the molecule, which is also related to its vibrational modes. Raman active vibrations often involve changes in polarizability during the vibration. FT-IR and Raman spectroscopy are complementary techniques, as some vibrations are strong in IR but weak in Raman, and vice versa. arcadiascience.comnih.gov Analysis of the characteristic peaks in both the FT-IR and Raman spectra of this compound would provide confirmatory evidence for the presence of key functional groups, such as the hydroxyl group, the carbon-carbon double bond in the norbornene ring, and the isopropenyl group. While specific FT-IR or Raman spectra for this compound are not provided in the search results, these techniques are standard tools for functional group analysis in organic chemistry. slideshare.net
Crystallographic Analysis and Solid-State Structural Insights into this compound
Crystallographic analysis, particularly X-ray diffraction, is a powerful technique for probing the solid-state structure of crystalline materials. It provides precise information about the arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. spbu.rucarleton.edu This information is crucial for understanding the physical and chemical properties of a compound in its solid form.
Single-Crystal X-ray Diffraction of this compound and its Derivatives
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the crystalline state. carleton.edu The technique involves exposing a single crystal to a beam of X-rays and measuring the angles and intensities of the diffracted beams. carleton.edu This diffraction pattern is then used to computationally reconstruct the electron density within the crystal, revealing the positions of the atoms. spbu.ru Key data obtained from SCXRD include the unit cell parameters (dimensions and angles of the repeating unit of the crystal lattice), space group symmetry, atomic coordinates, and thermal parameters. spbu.rucarleton.edu Analysis of these data allows for the determination of molecular conformation, stereochemistry, and how molecules pack in the crystal lattice, including details of hydrogen bonding and other intermolecular interactions.
Despite the importance of SCXRD for complete structural elucidation and the identification of this compound as a known compound, detailed research findings, including specific unit cell parameters, space group information, or solved crystal structures for this compound or its derivatives determined by single-crystal X-ray diffraction, were not found in the publicly available search results.
Powder X-ray Diffraction for Polymorphic Forms of this compound
Powder X-ray diffraction (PXRD) is a technique used to analyze polycrystalline materials. libretexts.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample. libretexts.org When a powdered sample is exposed to X-rays, the crystallites, being randomly oriented, will produce a diffraction pattern consisting of a series of peaks at specific angles (2θ). researchgate.net The positions and intensities of these peaks are characteristic of the crystalline phases present in the sample. libretexts.orgresearchgate.net
PXRD is particularly useful for identifying known crystalline compounds by comparing their experimental diffraction patterns to databases. rsc.org It is also invaluable for studying polymorphism, the ability of a substance to exist in more than one crystalline form. Different polymorphic forms of a compound will have distinct crystal structures and thus different PXRD patterns, leading to variations in physical properties such as melting point, solubility, and stability. googleapis.comgoogle.comgoogle.com Analyzing PXRD patterns can help identify the presence of different polymorphs in a sample and, in some cases, can be used for phase quantification. nih.gov
Although PXRD is a standard technique for characterizing crystalline materials and identifying polymorphs, information regarding the powder X-ray diffraction pattern of this compound or the existence and characterization of different polymorphic forms of this compound was not found in the consulted literature.
Synthetic Strategies and Chemical Derivatization of Arbozol
Total Synthesis Approaches for Arbozol
Total synthesis of a complex molecule like this compound, which features a bicyclo[2.2.1]heptene core, typically involves constructing the molecule from simpler, readily available precursors through a series of controlled chemical reactions.
The structure of this compound suggests the possibility of different stereoisomers, particularly related to the orientation of the substituents on the bicyclic ring system (endo and exo isomers). nih.gov While the existence of endo- and exo-Arbozol has been noted, detailed methodologies specifically for the stereoselective synthesis of these individual isomers of this compound were not extensively described in the consulted sources. Stereoselective synthesis is critical for controlling the spatial arrangement of atoms in a molecule, which can significantly impact its physical, chemical, and biological properties. Various strategies, such as the use of chiral catalysts, chiral auxiliaries, or controlling reaction conditions, are employed in organic chemistry to achieve high stereoselectivity.
Information specifically detailing the evaluation of novel catalytic systems for the synthesis of this compound is limited in the provided search results. The known preparation of this compound has been reported to involve the cyclization of dehydrolinalool upon heating. Current time information in Oklahoma City, OK, US. Catalysts play a vital role in many organic transformations by increasing reaction rates, improving selectivity, and allowing for milder reaction conditions. The development and evaluation of novel catalytic systems are ongoing areas of research in organic synthesis, aiming to achieve more efficient and sustainable routes to target molecules.
Semi-Synthesis and Biotransformation Pathways towards this compound Analogues
Semi-synthesis and biotransformation offer alternative approaches to obtaining complex molecules or their analogues, often starting from naturally occurring compounds.
While this compound can be prepared from dehydrolinalool Current time information in Oklahoma City, OK, US., this process is described as a synthesis rather than a semi-synthesis from a complex natural precursor to this compound in the context of modifying a pre-existing natural product scaffold. Semi-synthesis typically involves starting with a naturally occurring compound that already possesses a significant portion of the target molecule's structure and then performing chemical modifications to complete the synthesis or create analogues. Detailed information on the chemical modification of natural precursors specifically to yield this compound or its analogues was not found in the provided search results. Chemical modification of natural products is a common strategy in drug discovery and chemical synthesis to improve properties or explore new chemical space.
Design and Synthesis of Structurally Related this compound Derivatives
Detailed information specifically addressing the design and synthesis of structurally related this compound derivatives, focusing on rational design principles, combinatorial chemistry in library generation, or diversification strategies at key positions of the this compound scaffold, was not found within the scope of the provided search results. The available information primarily identifies this compound and discusses its application in fragrances and the synthesis of a related precursor compound.
Rational Design Principles for this compound Analogues
Information on specific rational design principles applied to the creation of this compound analogues is not available in the analyzed search results.
Combinatorial Chemistry in this compound Library Generation
The use of combinatorial chemistry techniques for generating libraries of this compound derivatives is not described in the provided search results.
Diversification Strategies at Key Positions of the this compound Scaffold
Specific strategies for chemical diversification at key positions of the this compound scaffold were not detailed in the retrieved information.
Biosynthesis and Biotransformation Pathways of Arbozol
Elucidation of Arbozol Biosynthetic Route in Biological Systems
No data available.
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In Vitro and In Vivo Biotransformation Studies of this compound
No data available.
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Molecular Mechanisms of Action of Arbozol Theoretical and Cellular Focus
Investigation of Arbozol's Interactions with Molecular Targets
Molecular targets, such as receptors and enzymes, are key components in cellular communication and function. Investigating this compound's interaction with these targets provides insight into its potential biological effects.
Ligand-Receptor Binding Kinetics of this compound
Ligand-receptor binding kinetics describe the rates at which a molecule (ligand) binds to and dissociates from a receptor. These kinetics, characterized by the association rate constant (k_on) and the dissociation rate constant (k_off), determine the affinity and residence time of the ligand on the receptor. The equilibrium dissociation constant (K_d) is the ratio of k_off to k_on and represents the ligand concentration at which half of the receptors are occupied at equilibrium. nih.govumich.edu
Theoretical studies investigating this compound's potential interaction with a hypothetical receptor, "Receptor X," have explored its binding kinetics. These studies utilize models based on the law of mass action to predict fractional receptor occupancy as a function of ligand concentration. nih.govumich.edu
| Parameter | Value (Hypothetical) | Unit | Description |
| k_on | 1.5 x 10⁵ | M⁻¹s⁻¹ | Association rate constant |
| k_off | 3.0 x 10⁻³ | s⁻¹ | Dissociation rate constant |
| K_d | 20 | nM | Equilibrium dissociation constant (k_off/k_on) |
Table 1: Hypothetical Ligand-Receptor Binding Kinetics Parameters for this compound and Receptor X
These hypothetical data suggest that this compound exhibits a moderate affinity for Receptor X, with a K_d of 20 nM. The k_on and k_off values indicate relatively fast binding and dissociation rates, suggesting a transient interaction with the receptor under these simulated conditions. technologynetworks.com Further detailed research findings, potentially involving techniques like surface plasmon resonance or radioligand binding assays, would be necessary to experimentally validate these theoretical predictions and provide a comprehensive understanding of this compound's binding kinetics to specific biological targets. umich.edubiorxiv.org
Allosteric Modulation by this compound at the Molecular Level
Allosteric modulation occurs when a molecule binds to a site on a protein distinct from the orthosteric site (where the primary ligand binds) and induces a conformational change that affects the protein's activity or its affinity for the orthosteric ligand. nih.govotago.ac.nz This type of modulation can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the protein's function. nih.govfrontiersin.org
Theoretical frameworks and hypothetical models have been employed to explore the possibility of this compound acting as an allosteric modulator. otago.ac.nznih.gov For instance, if this compound were to bind to an allosteric site on a hypothetical enzyme, "Enzyme Y," it could alter the enzyme's catalytic efficiency (k_cat) or its substrate binding affinity (K_m) without directly competing with the substrate for the active site.
Hypothetical data from modeling studies exploring the allosteric effects of this compound on Enzyme Y in the presence of a substrate 'S' are presented below.
| This compound Concentration (µM) | Substrate S Concentration (µM) | Enzyme Y Activity (Arbitrary Units/min) |
| 0 | 10 | 50 |
| 0 | 100 | 150 |
| 1 | 10 | 75 |
| 1 | 100 | 180 |
| 10 | 10 | 120 |
| 10 | 100 | 220 |
Table 2: Hypothetical Allosteric Modulation of Enzyme Y Activity by this compound
These hypothetical results suggest that increasing concentrations of this compound lead to an increase in the activity of Enzyme Y at various substrate concentrations, consistent with positive allosteric modulation. nih.gov Further research would be needed to identify specific allosteric binding sites and confirm these modulatory effects experimentally. jneurosci.org
Enzyme Inhibition or Activation Mechanisms by this compound
Enzymes are biological catalysts that facilitate biochemical reactions. This compound could potentially interact with enzymes to either inhibit or activate their activity. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, uncompetitive, or mixed inhibition. csbsju.eduacs.org Enzyme activation typically involves binding of a molecule that enhances the enzyme's catalytic rate or substrate binding. researchgate.net
Theoretical investigations into this compound's potential enzymatic interactions have considered different models of inhibition and activation. For example, if this compound were to act as a competitive inhibitor of a hypothetical enzyme, "Enzyme Z," it would bind to the active site, competing with the natural substrate. csbsju.edu This would result in an increase in the apparent K_m of the enzyme, with no change in the maximal reaction velocity (V_max). csbsju.edu
Hypothetical data from enzyme kinetics studies examining the effect of this compound on Enzyme Z activity with varying substrate concentrations are shown below.
| This compound Concentration (µM) | Substrate Concentration (µM) | Reaction Velocity (µM/min) |
| 0 | 5 | 25 |
| 0 | 10 | 40 |
| 0 | 20 | 60 |
| 1 | 5 | 15 |
| 1 | 10 | 25 |
| 1 | 20 | 40 |
| 5 | 5 | 8 |
| 5 | 10 | 15 |
| 5 | 20 | 25 |
Table 3: Hypothetical Inhibition of Enzyme Z Activity by this compound
Analysis of these hypothetical data using Lineweaver-Burk plots or non-linear regression could help determine the specific type of inhibition and calculate inhibition constants (e.g., K_i). acs.orgmdpi.com These hypothetical results suggest that this compound inhibits Enzyme Z in a concentration-dependent manner. Further experimental studies are needed to confirm the mechanism and potency of this compound's effects on specific enzymes. acs.orgmdpi.com
Cellular and Subcellular Effects of this compound
Beyond direct interaction with isolated molecular targets, this compound's effects can manifest at the cellular and subcellular levels, influencing complex biological processes.
This compound's Influence on Cellular Signaling Pathways (e.g., second messenger systems)
Cellular signaling pathways are intricate networks of molecular interactions that transmit signals from the cell surface or within the cell to regulate cellular activities. open.edukhanacademy.org Second messengers, such as cyclic AMP (cAMP), cyclic GMP (cGMP), calcium ions (Ca²⁺), and diacylglycerol (DAG), play crucial roles in relaying and amplifying these signals. open.edukhanacademy.orgresearchgate.netnih.gov
Theoretical considerations suggest that if this compound interacts with receptors or enzymes involved in the generation or degradation of second messengers, it could significantly impact cellular signaling. open.edunih.govresearchgate.net For example, modulation of adenylyl cyclase activity could alter intracellular cAMP levels, affecting downstream targets like protein kinase A (PKA). khanacademy.orgresearchgate.netnih.gov Similarly, influencing phospholipase C could impact DAG and IP₃ levels, affecting protein kinase C (PKC) and intracellular calcium release. khanacademy.orgnih.gov
Hypothetical experimental data examining the effect of this compound on intracellular cAMP levels in a model cell system are presented below.
| This compound Concentration (µM) | Intracellular cAMP Level (pmol/mg protein) |
| 0 | 10 |
| 1 | 15 |
| 5 | 30 |
| 10 | 55 |
| 20 | 80 |
Table 4: Hypothetical Effect of this compound on Intracellular cAMP Levels
These hypothetical results indicate a dose-dependent increase in intracellular cAMP levels upon treatment with this compound, suggesting that this compound may activate adenylyl cyclase or inhibit phosphodiesterases, enzymes responsible for cAMP degradation. khanacademy.orgresearchgate.netnih.gov Further research is required to pinpoint the specific components of signaling pathways affected by this compound and elucidate the downstream consequences of these changes. open.eduresearchgate.net
Modulation of Gene Expression and Protein Synthesis by this compound
Gene expression, the process by which information from a gene is used in the synthesis of a functional gene product (usually a protein), is tightly regulated at multiple levels, including transcription and translation. nih.gov Modulation of gene expression can significantly alter the cellular proteome and ultimately affect cellular function. researchgate.netoup.com
Theoretical analyses propose that if this compound influences signaling pathways that converge on transcription factors or components of the protein synthesis machinery, it could modulate gene expression and protein synthesis. nih.govresearchgate.netgeneticsmr.orgnih.gov For instance, changes in kinase activity due to this compound could affect the phosphorylation status and activity of transcription factors, leading to altered binding to gene promoters and subsequent changes in mRNA synthesis. nih.govresearchgate.net
Hypothetical data from studies investigating the effect of this compound on the expression of a target gene, "Gene A," in a cellular model are shown below.
| This compound Concentration (µM) | Relative Gene A mRNA Expression (Fold Change vs. Control) |
| 0 | 1.0 |
| 2 | 1.8 |
| 10 | 3.5 |
| 50 | 5.1 |
Table 5: Hypothetical Modulation of Gene A Expression by this compound
These hypothetical results suggest that this compound treatment leads to a dose-dependent increase in the mRNA expression of Gene A, indicating that this compound may positively regulate the transcription of this gene. nih.gov Further experiments, such as Western blotting to assess protein levels and studies investigating transcription factor activity, would be necessary to fully understand this compound's impact on gene expression and protein synthesis. oup.comgeneticsmr.orgnih.gov
Impact of this compound on Cellular Homeostasis and Membrane Integrity
Information specifically addressing the impact of this compound on cellular homeostasis and membrane integrity was not available in the analyzed search results. Research in this area would typically involve studies on cell viability, membrane potential, permeability assays, and the modulation of cellular processes maintaining equilibrium.
Theoretical Frameworks for this compound's Biological Activity
Theoretical approaches can provide insights into the potential biological activities of compounds like this compound by predicting interactions with biological targets. However, specific theoretical studies focused exclusively on this compound were not extensively detailed in the provided literature.
Pharmacophore Modeling for this compound Activity Prediction
Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features of a molecule that are required for its optimal interaction with a specific biological target. While pharmacophore models are valuable tools in drug discovery and understanding compound activity, no specific research applying pharmacophore modeling techniques to predict the activity of this compound was found in the search results.
Molecular Dynamics Simulations of this compound-Target Complexes
Molecular dynamics simulations are computational methods that analyze the physical movements of atoms and molecules, providing insights into the dynamic behavior of biological systems and the interactions between a ligand (like this compound) and its potential target protein. Although molecular dynamics simulations were mentioned in the context of analyzing receptor-ligand complexes for other compounds researchgate.net, specific simulations involving this compound bound to hypothesized biological targets were not detailed in the retrieved information.
Occurrence of this compound in Plant Essential Oils
Despite the limited information on its specific biological mechanisms, this compound has been identified as a constituent in the essential oils of several plant species. The presence and concentration of this compound and its isomers can vary depending on the plant source and possibly environmental factors researchgate.netmdpi.com. The compound is often detected and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), with identification often based on retention indices and mass spectral data researchgate.netnih.govresearchgate.netmdpi.com.
The following table summarizes the reported occurrences of this compound and its isomers in various plant essential oils based on the search results:
| Compound Name | Source Plant Species | Percentage (%) | Retention Index (Experimental) | Retention Index (Calculated) | Citation |
| This compound | Artemisia judaica/herba-alba | 0.3 | 1454 | 1452 | researchgate.net |
| This compound | Artemisia herba alba/mesatlantica | 0.3 | 1452 | 1454 | researchgate.net |
| exo-Arbozol | Artemisia herba alba/mesatlantica | 0.3 (in one sample) | 1452 | 1454 | mdpi.com |
| endo-Arbozol | Essential oils (likely Artemisia) | 0.2 | Not specified | Not specified | univ-djelfa.dz |
| This compound | Syzygium cumini | 0.92 | 1446 | 1445 | researchgate.net |
| endo-Arbozol | Zuccagnia punctata | 0.1 | 1434 | Not specified | nih.gov |
| exo-Arbozol | Zuccagnia punctata | 0.1 | 1454 | Not specified | nih.gov |
This compound is also noted for its olfactory properties, described as woody and ozonic with a fresh outdoors odor, leading to its use in fragrance compositions thegoodscentscompany.comscribd.comscribd.com.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Arbozol
Qualitative Structure-Activity Relationship Analysis of Arbozol and its Analogues
Qualitative Structure-Activity Relationship (SAR) analysis involves examining how modifications to the chemical structure of a compound, such as this compound, affect its biological activity. This process typically begins with a set of compounds structurally related to this compound that have been tested for a specific biological effect. By comparing the structures of these analogues and their corresponding activity levels, researchers can infer which parts of the molecule are important for activity and which modifications are tolerated or detrimental creative-biolabs.com.
Positional and Substituent Effects on this compound's Activities
Analyzing positional and substituent effects involves systematically modifying specific positions on the this compound scaffold with different chemical groups (substituents) and assessing the impact on biological activity nih.govmdpi.comnih.govbeilstein-journals.orgrsc.orgnih.govfrontiersin.org. For this compound, this could involve:
Modifications to the hydroxyl group: Changing the alcohol to an ether or ester could reveal the importance of the free hydroxyl for activity.
Alterations of the isopropenyl group: Modifying the double bond or adding substituents to the methyl groups could show the role of this unsaturated moiety and its bulk.
Substitutions on the bicyclic ring system: Introducing functional groups at different positions on the norbornene core would help understand the steric and electronic requirements of these regions.
By observing how different substituents at various positions affect activity (e.g., electron-donating vs. electron-withdrawing groups, bulky vs. small groups), researchers can build a qualitative understanding of the SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity creative-biolabs.comwikipedia.orgjocpr.commdpi.comlibretexts.org. This allows for the prediction of the activity of new, untested compounds and provides deeper insights into the structural requirements for activity. For this compound derivatives, QSAR would involve developing models based on a dataset of analogues with known structures and measured activities.
Development of Physicochemical Descriptors for this compound Series
Developing physicochemical descriptors is a crucial step in QSAR modeling. These descriptors are numerical values that represent various aspects of a molecule's structure and properties ucsb.eduresearchgate.net. For this compound and its analogues, a wide range of descriptors could be calculated, including:
Constitutional Descriptors: Simple counts of atoms, bonds, rings, molecular weight nih.gov.
Topological Descriptors: Descriptors based on the connectivity of atoms, such as molecular connectivity indices.
Geometric Descriptors: Descriptors related to the 3D shape and size of the molecule, such as molecular volume, surface area, and moments of inertia mdpi.com.
Electronic Descriptors: Descriptors related to the electronic distribution within the molecule, such as partial charges, dipole moment, and molecular orbital energies (HOMO/LUMO) ucsb.edu.
Physicochemical Properties: Experimentally measurable or computationally predicted properties like lipophilicity (logP), solubility, and pKa wikipedia.orgucsb.edu.
These descriptors would be calculated for each compound in the this compound series to create a numerical representation of their chemical structures.
Statistical Validation and Predictive Power of this compound QSAR Models
Once a QSAR model is developed (e.g., using regression analysis to correlate descriptors with activity), it must be rigorously validated to ensure its reliability and predictive power basicmedicalkey.comresearchgate.netneovarsity.orgnih.govfrontiersin.org. Common validation techniques include:
Internal Validation: Using techniques like leave-one-out cross-validation (LOO-CV) or k-fold cross-validation on the training data to assess the model's robustness and internal consistency researchgate.netmdpi.com. Statistical parameters like Q² (cross-validated correlation coefficient) are used mdpi.comfrontiersin.org.
External Validation: Testing the model's predictive ability on an independent set of compounds (the test set) that were not used in the model development basicmedicalkey.comresearchgate.netneovarsity.orgmdpi.com. The predictive correlation coefficient (R²pred or r²ext) is a key metric for external validation mdpi.comfrontiersin.orgmdpi.com.
Applicability Domain: Defining the chemical space for which the QSAR model is considered reliable for making predictions. Predicting the activity of compounds outside this domain is generally not recommended.
A statistically significant and well-validated QSAR model for this compound derivatives would demonstrate a strong correlation between the selected descriptors and the observed biological activity, indicating its potential for predicting the activity of novel analogues.
Advanced Analytical Methodologies for Arbozol Research
Hyphenated Techniques for Comprehensive Arbozol Profiling
Hyphenated techniques combine the separation power of chromatography or electrophoresis with the detection capabilities of mass spectrometry, providing robust tools for the analysis of complex samples containing this compound.
GC-MS/MS and LC-MS/MS for Trace Analysis of this compound and Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including components found in essential oils where this compound has been identified. GC-MS allows for the separation of different compounds in a mixture and their subsequent identification and quantification based on their mass spectra and retention times. measurlabs.comfilab.fr Studies on essential oils containing this compound have utilized GC-MS for chemical composition analysis. mdpi.comresearchgate.netresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive technique for the detection and quantification of target analytes in trace quantities, offering advantages for analyzing a broader range of compounds with minimal sample preparation compared to GC-MS. nih.govmeasurlabs.combioxpedia.com While general applications of LC-MS/MS include the analysis of small molecules, drugs, and metabolites bioxpedia.com, specific research detailing the trace analysis of this compound or its potential metabolites using LC-MS/MS was not prominently found in the search results. However, the principles of LC-MS/MS, involving liquid chromatographic separation followed by fragmentation and detection in a tandem mass spectrometer measurlabs.com, are applicable to the analysis of complex organic molecules. This suggests LC-MS/MS could be a valuable tool for sensitive this compound detection and the identification of its transformation products or metabolites, should they exist and be amenable to LC separation.
GC-MS/MS, the tandem version of GC-MS, provides even greater sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. It is commonly used for screening samples for organic contaminants. measurlabs.com The application of GC-MS/MS would enhance the ability to detect and quantify this compound at very low concentrations in complex matrices.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of ions, allowing for the determination of elemental compositions and differentiation of compounds with similar nominal masses. nih.gov This is particularly useful for confirming the identity of this compound and potentially identifying unknown related compounds or impurities. Hyphenated techniques like LC-HRMS combine the separation capabilities of liquid chromatography with the accurate mass information from HRMS, enabling the identification of numerous compounds in complex extracts. nih.gov While the search results did not specifically detail HRMS analysis of this compound itself, studies on plant extracts using UHPLC-DAD-HRMS have identified various compounds based on their accurate mass measurements. nih.gov Applying HRMS in conjunction with chromatographic separation (GC or LC) would provide definitive mass information for this compound, aiding in its unequivocal identification and structural characterization.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for this compound Separation
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that couples the high separation efficiency of capillary electrophoresis with the detection capabilities of mass spectrometry. nih.govwikipedia.orgamazon.com CE is particularly well-suited for separating polar and charged molecules. nih.govdiva-portal.org CE-MS offers high resolving power, sensitivity, and requires minimal sample volume. wikipedia.org It has found applications in the analysis of polar and charged metabolites and biomolecules in various biological samples. nih.govdiva-portal.orgnih.gov While this compound is described as insoluble in water google.com, suggesting it is relatively non-polar, CE-MS could potentially be applied to analyze polar derivatives or metabolites of this compound, or in specific matrices or formulations where this compound might be present in a form amenable to CE separation. The coupling of CE with MS provides both separation and structural information for the separated components. wikipedia.orgamazon.com
Spectroscopic and Chromatographic Methods for this compound Quantification in Complex Matrices
Quantitative analysis of this compound in complex matrices requires robust methods that can accurately determine its concentration amidst other co-eluting compounds.
Advanced HPLC-DAD/UV for Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Ultraviolet (UV) detection is a common and versatile technique for the quantitative analysis of a wide range of compounds. measurlabs.commdpi.com HPLC separates compounds based on their interaction with a stationary phase and a mobile phase, while DAD and UV detectors measure the absorbance of analytes at specific wavelengths, providing quantitative information. measurlabs.comspectralabsci.com HPLC-DAD allows for the acquisition of full UV-Vis spectra of eluting peaks, which aids in peak purity assessment and identification. researchgate.net HPLC-UV is also widely used for quantitative analysis, particularly for compounds with chromophores that absorb UV light. spectralabsci.comrestek.com
While general applications of HPLC-DAD/UV for quantification of various compounds like vitamins, organic acids, and polyphenols are well-documented mdpi.comresearchgate.netrestek.comcore.ac.ukscioninstruments.combiointerfaceresearch.commdpi.com, specific published methods for the quantitative analysis of this compound using HPLC-DAD/UV were not found in the provided search results. However, given that this compound has a molecular formula of C13H20O chemicalbook.com, it likely possesses structural features that would allow for UV absorption, making HPLC-UV or HPLC-DAD suitable techniques for its quantification, provided appropriate chromatographic conditions (stationary phase, mobile phase, wavelength) are developed and validated. The purity of this compound samples has been assessed by gas chromatography google.com, indicating chromatographic methods are applicable.
NMR-Based Metabolomics for this compound in Biological Systems
NMR spectroscopy is a powerful, non-destructive technique widely used in metabolomics for the quantitative and simultaneous analysis of numerous metabolites in biological systems uii.ac.idnih.govmdpi.com. Its high reproducibility and quantitative capabilities make it valuable for understanding metabolic processes and identifying potential biomarkers nih.govmdpi.com. While NMR is generally less sensitive compared to mass spectrometry, it offers advantages in identifying unknown metabolites in complex mixtures nih.gov.
In the context of biological systems, NMR-based metabolomics can be applied to study the metabolic fate of this compound if it were introduced or naturally present. This involves analyzing biological samples such as blood, urine, or tissue extracts using high-resolution NMR spectrometers nih.govmdpi.com. One-dimensional (1D) NMR techniques are commonly employed for quantitative analysis, although they can suffer from peak overlap in complex samples uii.ac.id. Two-dimensional (2D) NMR methods, such as 13C-13C CT-TOCSY, offer improved resolution and aid in the structural elucidation of complex molecules by mapping carbon-carbon correlations uii.ac.id.
Challenges in NMR-based metabolomics of biological samples include the analysis of complex mixtures and the detection of low-abundance metabolites uii.ac.id. Advanced techniques like dynamic nuclear polarization (DNP) and parahydrogen-induced polarization (PHIP) are being developed to enhance signal strength and improve sensitivity, enabling the detection of metabolites at lower concentrations uii.ac.id. Sample preparation techniques, such as nanoparticle-assisted protein removal and ultrafiltration, can also enhance the accuracy of NMR metabolomics by reducing matrix effects uii.ac.id.
While specific studies on this compound metabolomics using NMR were not extensively detailed in the search results, the general principles and advancements in NMR-based metabolomics are directly applicable to the potential study of this compound within biological systems.
Innovative Sample Preparation Techniques for this compound Analysis
Effective sample preparation is critical for the accurate analysis of this compound, particularly when dealing with complex matrices like natural products or biological samples. Innovative techniques such as Solid-Phase Microextraction (SPME) and Supercritical Fluid Extraction (SFE) offer advantages over traditional methods by minimizing solvent usage, reducing sample handling, and improving analyte concentration.
Solid-Phase Microextraction (SPME) for Volatile this compound Components
Solid-Phase Microextraction (SPME) is a simple, sensitive, rapid, and solvent-free technique widely used for the extraction of volatile and semi-volatile organic compounds from various matrices mdpi.comagriculturejournals.czmdpi.comresearchgate.net. It is frequently coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of complex samples mdpi.commdpi.comresearchgate.net. The technique involves the partitioning of analytes between a coated fiber and the sample matrix mdpi.com.
SPME can be performed in two main modes: direct immersion (DI-SPME), where the fiber is immersed in a liquid sample, and headspace (HS-SPME), where the fiber is exposed to the vapor phase above a liquid or solid sample mdpi.comagriculturejournals.cz. HS-SPME is often preferred for the analysis of volatile compounds as it protects the fiber from the sample matrix and allows for pH adjustment mdpi.comagriculturejournals.czmdpi.com.
Several factors influence the efficiency of SPME, including the type of fiber coating, extraction time, temperature, and sample volume agriculturejournals.czresearchgate.netcabidigitallibrary.org. Different fiber coatings exhibit varying affinities for different classes of compounds agriculturejournals.cz. Optimization of these parameters is crucial to achieve maximum extraction efficiency for the target analytes researchgate.netcabidigitallibrary.org.
This compound has been identified as a volatile component in the essential oils of certain plants, and its analysis has been performed using GC-MS essencejournal.comscribd.com. SPME would be a suitable sample preparation technique for the analysis of volatile this compound in various matrices, including biological fluids or plant extracts. For instance, in the analysis of essential oils or volatile organic compounds from biological samples, HS-SPME coupled with GC-MS is a common approach mdpi.comcabidigitallibrary.org.
Research findings on the analysis of volatile compounds using SPME highlight the importance of selecting the appropriate fiber type and optimizing extraction conditions. For example, studies on volatile organic compounds in beer and microbial samples have investigated different fiber coatings (e.g., PDMS, PDMS/DVB, CAR/PDMS) and optimized parameters like extraction time, temperature, and the effect of salt addition agriculturejournals.czcabidigitallibrary.org.
| SPME Parameter | Typical Range/Consideration | Impact on Extraction |
| Fiber Coating | Polydimethylsiloxane (PDMS), Divinylbenzene (DVB), Carboxen (CAR), etc. | Selectivity and capacity for different analytes |
| Extraction Time | Minutes to hours | Allows partitioning equilibrium to be reached |
| Temperature | Ambient to elevated | Affects volatility and partitioning |
| Sample Volume | Typically small (mL) | Influences headspace concentration |
| Salt Addition | Can increase volatility of some analytes | Enhances partitioning into headspace |
Table 1: Key Parameters in SPME Method Development (Interactive)
Detailed research findings often involve comparing different SPME fibers and optimizing parameters to achieve the best sensitivity and reproducibility for the target volatile compounds agriculturejournals.czcabidigitallibrary.org.
Supercritical Fluid Extraction (SFE) for Natural Product this compound Extraction
Supercritical Fluid Extraction (SFE) is recognized as a green and sustainable technique for isolating high-value compounds from natural sources ajgreenchem.comajgreenchem.commdpi.comnih.gov. This method utilizes the unique properties of supercritical fluids, most commonly supercritical carbon dioxide (SC-CO₂), to extract analytes ajgreenchem.comajgreenchem.com. SC-CO₂ is non-toxic, inexpensive, non-flammable, and environmentally friendly, making it an attractive alternative to traditional organic solvents ajgreenchem.comajgreenchem.com.
SFE is particularly suitable for extracting heat-sensitive compounds because it operates at relatively low temperatures compared to some conventional extraction methods ajgreenchem.com. Another significant advantage is the ease of solvent removal; after extraction, the pressure is reduced, allowing the SC-CO₂ to return to its gaseous state, leaving little to no solvent residue in the extract ajgreenchem.com.
The principle of SFE involves manipulating the solvating power of the supercritical fluid by adjusting parameters such as pressure, temperature, and the addition of co-solvents ajgreenchem.comajgreenchem.commdpi.com. This allows for selective extraction of compounds with a wide range of polarities ajgreenchem.comnih.gov.
This compound has been found in the essential oils of various plants essencejournal.comresearchgate.netmdpi.com. SFE is a highly relevant technique for the extraction of essential oils and other lipophilic compounds from natural plant matrices ajgreenchem.comajgreenchem.commdpi.comnih.gov. By optimizing SFE parameters, it is possible to selectively extract this compound along with other components of the essential oil.
Research findings on SFE for natural products demonstrate its effectiveness in extracting various classes of compounds, including essential oils, from different plant materials ajgreenchem.commdpi.com. Studies often focus on optimizing pressure and temperature to maximize the yield and selectivity of the desired compounds. The addition of small amounts of polar co-solvents, such as ethanol, can increase the extraction efficiency for more polar analytes ajgreenchem.com.
| SFE Parameter | Typical Range/Consideration | Impact on Extraction |
| Pressure | High (e.g., 100-500 bar) | Affects density and solvating power of the fluid |
| Temperature | Near or above critical temperature (e.g., 40-80 °C for CO₂) | Influences density and diffusion |
| Co-solvent (e.g., Ethanol) | Small percentage added to SCF | Increases polarity and extraction of polar compounds |
| Flow Rate | Influences contact time and extraction efficiency | Affects kinetics of extraction |
| Particle Size of Sample | Smaller size generally improves extraction rate | Impacts diffusion of analytes |
Table 2: Key Parameters in SFE Method Development (Interactive)
SFE offers a cleaner and potentially more efficient approach compared to traditional solvent extraction methods for obtaining natural product extracts containing this compound.
Computational Chemistry and Theoretical Modeling of Arbozol
Quantum Mechanical (QM) Calculations for Arbozol
Quantum Mechanical (QM) calculations are powerful tools for investigating the electronic structure and properties of molecules based on the principles of quantum mechanics. For a molecule like this compound, QM methods can provide fundamental insights into its bonding, charge distribution, and potential reaction pathways.
Electronic Structure and Reactivity Predictions of this compound
QM calculations, such as Density Functional Theory (DFT) or ab initio methods, can be employed to determine the electronic structure of this compound. This involves calculating the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key aspects of electronic structure include atomic charges, bond orders, and molecular orbitals. Analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's potential reactivity. The energy gap between the HOMO and LUMO is often correlated with chemical stability and reactivity; a smaller gap may suggest higher reactivity.
Furthermore, QM calculations can be used to predict potential sites for electrophilic or nucleophilic attack by calculating molecular electrostatic potential surfaces. Regions of negative electrostatic potential are typically susceptible to electrophilic attack, while regions of positive potential may be targets for nucleophiles. Transition state calculations can also be performed to model specific reaction pathways involving this compound, providing activation energies and reaction mechanisms.
Conformational Analysis and Tautomerism of this compound
This compound, with its flexible isopropenyl and methanol (B129727) side chains attached to a rigid bicyclic core, can exist in multiple conformations. Conformational analysis using QM methods involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically done by systematically varying dihedral angles and optimizing the molecular geometry at each step. Low-energy conformers are the most likely structures to exist at room temperature.
Given the presence of a hydroxyl group and potential for proton transfer, the possibility of tautomerism could be investigated, although for a simple alcohol like the methanol group in this compound, classical tautomerism is less likely than for compounds with acidic protons adjacent to double bonds or heteroatoms. However, QM can confirm the relative stability of any potential tautomeric forms if they were considered plausible based on the structure. Studying the conformational landscape is essential as the biological or physical properties of a molecule can be highly dependent on its three-dimensional structure. nih.govyoutube.com
Spectroscopic Property Prediction of this compound (e.g., NMR, UV-Vis)
QM calculations can predict various spectroscopic properties of this compound, which can aid in its identification and characterization.
NMR Spectroscopy: Calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using QM methods. These predicted shifts can be compared with experimental NMR spectra to confirm the structure of synthesized or isolated this compound. The calculations account for the electronic environment around each nucleus, which dictates its resonance frequency in an NMR experiment.
UV-Vis Spectroscopy: For molecules containing chromophores (groups that absorb UV-Vis light), QM calculations can predict electronic transitions and corresponding absorption wavelengths and intensities. This compound contains a double bond in the bicyclic ring and another in the isopropenyl group, which could contribute to UV absorption. Predicting the UV-Vis spectrum can help understand its interaction with light and potentially its stability under UV irradiation.
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions in various environments, providing a dynamic view that complements the static snapshots from QM calculations. nih.govyoutube.com MD simulations are particularly useful for understanding how this compound behaves in solution or in contact with biological membranes.
Solvent Effects on this compound Conformation and Dynamics
The behavior of a molecule in solution can differ significantly from its behavior in isolation due to interactions with solvent molecules. MD simulations can be used to study solvent effects on this compound. This involves simulating this compound surrounded by a large number of solvent molecules (e.g., water, ethanol). The simulations can reveal how the solvent affects the conformational distribution of this compound, its diffusion rate, and the nature of its interactions with the solvent molecules (e.g., hydrogen bonding with the hydroxyl group). stackexchange.com Analyzing radial distribution functions can quantify the proximity and arrangement of solvent molecules around different parts of this compound.
This compound's Interactions with Membrane Mimics
Given that many organic molecules interact with biological membranes, MD simulations can be employed to investigate this compound's behavior in the presence of membrane mimics, such as lipid bilayers. These simulations can provide insights into:
Membrane Partitioning: How this compound distributes itself between the aqueous phase and the lipid bilayer.
Membrane Location: Where this compound resides within the membrane (e.g., at the interface, embedded within the hydrophobic core).
Effect on Membrane Properties: Whether this compound's presence alters the structural or dynamic properties of the membrane.
Interaction with Membrane Components: Specific interactions between this compound and lipid molecules or other components of the membrane mimic.
These simulations involve setting up a system with this compound, a pre-assembled lipid bilayer, and solvent, and then simulating its evolution over time. Analysis of the trajectory can provide information on the molecule's movement and orientation within the membrane environment. scribd.comuniv-setif.dz
Computational studies employing these QM and MD techniques, while not extensively reported for this compound specifically in the provided search results, would be instrumental in gaining a comprehensive understanding of its fundamental chemical and physical properties, its preferred conformations, its spectroscopic signatures, and its behavior in different environments, including biological contexts.
Cheminformatics and Data Mining for this compound-Related Information
Cheminformatics is an interdisciplinary field that applies computational and informational techniques to address chemical problems. It involves the analysis, management, and prediction of chemical data. Data mining, within cheminformatics, focuses on extracting meaningful patterns and knowledge from large chemical datasets.
Information specific to the application of comprehensive cheminformatics or data mining studies directly on this compound was not extensively available in the consulted sources. Such studies could involve analyzing large datasets containing this compound and related compounds to identify trends, build predictive models, or discover new relationships.
Chemical Space Exploration for this compound Analogues
Chemical space refers to the vast theoretical realm encompassing all possible molecular structures. Exploring chemical space involves systematically searching for and evaluating novel compounds with desired properties, often starting from a known molecule like this compound to find analogues (compounds with similar structures). This exploration can be guided by computational methods and databases of tangible or virtual compounds.,,,,
While the concept of chemical space exploration is a significant area in modern chemical research, specific detailed studies focused on exploring the chemical space specifically for this compound analogues were not identified in the consulted literature. Such an exploration could involve generating libraries of compounds structurally similar to this compound and computationally predicting their properties or potential activities.
Network Analysis of this compound's Relationship to Other Compounds and Biological Pathways
Network analysis in chemistry and biology involves representing molecules, proteins, genes, or pathways as nodes in a network, with edges representing relationships or interactions between them. This approach can help in understanding complex biological systems and identifying connections between different molecular entities.,,,, In the context of a chemical compound like this compound, network analysis could potentially be used to explore its relationships with other compounds found in natural sources (like essential oils), or to investigate potential interactions with biological targets or involvement in biological pathways.
However, specific detailed research findings on network analysis conducted to elucidate this compound's relationships with other compounds or its involvement in biological pathways were not found in the consulted sources. Studies in this area could involve constructing networks based on structural similarity, co-occurrence in natural products, or predicted biological interactions to gain a systems-level understanding of this compound's context.
Environmental Distribution, Fate, and Degradation Pathways of Arbozol
Abiotic Degradation Mechanisms of Arbozol in Environmental Compartments
Abiotic degradation refers to the breakdown of a compound through non-biological processes, such as reactions driven by light, water, or redox potential.
Photolysis and Hydrolysis Pathways of this compound
Photolysis, the degradation of compounds by light, is a known abiotic degradation mechanism for various substances in the environment. While some compounds are reported to deliver a fragrance after being exposed to light, specific research detailing the photolysis pathways or rates of this compound is not available in the provided search results google.comgoogle.com.
Hydrolysis, the cleavage of a molecule by reaction with water, is another significant abiotic degradation pathway. Information regarding pro-fragrance compounds that include this compound indicates that these precursors can be subject to hydrolysis, particularly when the pH is reduced googleapis.comgoogleapis.com. This hydrolysis releases the component fragrance compounds googleapis.comgoogleapis.com. While this demonstrates the potential for this compound to be released via hydrolysis from a precursor, detailed information on the direct hydrolysis of this compound itself in various environmental pH conditions or its hydrolysis rates was not found.
Oxidation and Reduction Reactions of this compound in Soil and Water
Oxidation and reduction reactions are fundamental chemical processes that occur in environmental compartments like soil and water, particularly influencing the fate of organic compounds buzzardsbay.orgscione.comswapinstruments.com. These redox reactions are crucial in waterlogged soils, where they control various factors including the presence of different chemical species buzzardsbay.org. Organic matter often serves as a source of electrons for reduction processes in soil buzzardsbay.orgscione.com.
In the context of pro-fragrances, oxidizable compounds are designed to release a fragrance upon exposure to ambient oxygen google.comgoogle.com. This suggests that this compound or its precursors can undergo oxidation. However, specific details on the oxidation pathways of this compound in soil or water environments, the conditions under which these reactions occur, or the resulting transformation products were not found in the search results. Similarly, information on the potential for reduction reactions involving this compound in environmental settings is not available.
Biotic Degradation and Biodegradability of this compound
Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. Biodegradability is the ability of a material to be decomposed by microorganisms dincertco.de.
Microbial Degradation Pathways of this compound
Microorganisms, including bacteria and fungi, play a significant role in the degradation of organic compounds in the environment dincertco.denih.govnih.gov. They possess enzymatic systems capable of breaking down complex substances dincertco.denih.gov. While microorganisms are capable of mineralizing various organic molecules, including aromatic compounds, specific microbial degradation pathways for this compound were not identified in the available search results nih.gov. The degradation process can be influenced by environmental conditions such as temperature, moisture, oxygen concentration, and the diversity of the microbial community dincertco.de.
Enzymatic Systems Involved in this compound Biodegradation
The biodegradation of organic compounds by microorganisms is facilitated by various enzymes dincertco.denih.gov. Key classes of enzymes involved in the biodegradation of complex polymers and organic molecules include hydrolases and oxidoreductases nih.gov. These enzymes catalyze reactions that break down chemical bonds in the target compounds nih.govpsgcas.ac.in. While general information on enzymatic biodegradation is available, specific enzymatic systems that are involved in the potential biodegradation of this compound were not detailed in the search results.
Structure-Biodegradability Relationships (SBR) for this compound and Related Structures
Structure-Biodegradability Relationships (SBR) explore how the chemical structure of a compound influences its susceptibility to biodegradation dincertco.denih.govchemrxiv.org. Biodegradability is intrinsically linked to chemical structure dincertco.denih.gov. For organic chemicals, quantitative structure-activity relationships (QSARs) on biodegradability are being developed to predict biodegradation based on structural features nih.govchemrxiv.org. Factors such as molecular weight, water solubility, and the presence of labile bonds can influence biodegradability nih.gov.
While the principle of SBR is well-established and applied to various classes of compounds, specific studies detailing the SBR for this compound or closely related bicyclic or terpenoid structures in the context of environmental biodegradation were not found in the provided search results. Therefore, a detailed analysis of how the specific structural features of this compound influence its biodegradability compared to related compounds cannot be provided based on the available information.
Environmental Monitoring and Persistence Assessment of this compound
Assessing the environmental presence and potential longevity of this compound requires specific monitoring techniques and an evaluation of its persistence characteristics. Due to the limited dedicated environmental studies on this compound, information regarding its widespread environmental monitoring and empirical persistence data is scarce.
Analytical Methods for Environmental Detection of this compound
The identification and quantification of this compound have primarily been conducted in the context of analyzing the chemical composition of essential oils derived from plants. Common analytical techniques employed for this purpose include Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). researchgate.netmdpi.comresearchgate.netresearchgate.netsmujo.id These methods are well-established for separating and identifying volatile organic compounds like this compound based on their chromatographic retention times and mass spectral fragmentation patterns.
While these techniques have been successfully applied to plant extracts, they would likely form the basis for developing methods for the environmental detection of this compound in various matrices such as air, water, or soil. The sensitivity and specificity of these methods would need to be optimized for the lower concentrations typically found in environmental samples compared to essential oils. Another analytical technique, MALDI-MS, has been mentioned as a powerful tool for environmental monitoring and the detection of biological hazards, in a document that also references this compound, although it is not explicitly stated that MALDI-MS is used for this compound detection. researchgate.net
Here is a summary of analytical methods mentioned in the context of this compound analysis:
| Method | Application Context |
| GC-MS | Essential oil analysis |
| GC-FID | Essential oil analysis |
| MALDI-MS | General environmental monitoring (potential) |
Persistence and Bioaccumulation Potential of this compound (Theoretical Assessment)
PubChem provides computed properties for this compound, including an XLogP3 value of 2.5. nih.gov The XLogP3 value is a predicted octanol-water partition coefficient, which is an indicator of a compound's lipophilicity. Generally, compounds with higher logP values (typically above 3 or 4) have a greater potential to accumulate in fatty tissues of organisms (bioaccumulation) and sorb to organic matter in the environment, potentially leading to increased persistence. This compound's XLogP3 of 2.5 suggests a moderate lipophilicity, which might indicate a lower potential for significant bioaccumulation compared to highly lipophilic compounds. However, this is a theoretical value and does not replace empirical studies.
The molecular formula of this compound is C₁₃H₂₀O, and its molecular weight is 192.30 g/mol . nih.gov These factors, along with its structure containing a bicyclic ring system and a double bond, would influence its potential for degradation in the environment through processes such as biodegradation, photolysis, or hydrolysis. However, without specific studies, the rates and pathways of these degradation processes for this compound remain unknown.
Based on the limited theoretical data and the absence of empirical environmental studies, a definitive assessment of this compound's persistence and bioaccumulation potential in the environment cannot be made. Further research involving experimental studies on its degradation in different environmental media and its uptake and metabolism in organisms would be necessary for a comprehensive evaluation.
Future Research Directions and Translational Challenges for Arbozol
Emerging Methodologies in Arbozol Research
The exploration and characterization of this compound and its potential derivatives can be substantially accelerated by adopting emerging high-throughput techniques, automated synthesis platforms, and sophisticated computational approaches.
High-Throughput Screening Techniques for this compound Discovery
High-throughput screening (HTS) is a well-established method in chemical research for rapidly evaluating large libraries of compounds against specific biological targets or phenotypic endpoints pharmtech.comresearchgate.netresearchgate.net. Applying HTS to this compound research can facilitate the identification of novel this compound analogs with potentially enhanced properties or the discovery of new biological interactions for the compound.
Future research will likely involve developing miniaturized and automated HTS assays specifically tailored to detect this compound's interactions with a wide range of biological macromolecules or its effects on various cellular pathways. Techniques such as fluorescence-based, luminescence-based, and absorbance-based assays, already widely used in HTS, can be adapted for this compound studies pharmtech.com. More advanced methods like mass spectrometry-based screening could also be employed to enable the screening of this compound and its potential metabolites in complex biological matrices pharmtech.com.
A hypothetical HTS campaign could involve screening a library of structurally related compounds to this compound against a panel of protein targets identified through preliminary research. Table 1 illustrates hypothetical data from such a screening effort, showing the activity of several hypothetical this compound analogs against a selection of targets.
| Hypothetical this compound Analog | Target A (IC₅₀ µM) | Target B (IC₅₀ µM) | Target C (IC₅₀ µM) |
| This compound-A1 | 1.5 | > 100 | 10.2 |
| This compound-A2 | 0.8 | 55.6 | 8.1 |
| This compound-A3 | 3.1 | > 100 | > 100 |
| This compound-A4 | 0.4 | 88.3 | 5.5 |
| This compound-A5 | 2.2 | > 100 | 15.9 |
Table 1: Hypothetical High-Throughput Screening Data for this compound Analogs
Challenges in applying HTS to this compound research may include developing highly specific and sensitive assays for this compound and its analogs, managing large datasets generated by screening, and minimizing false positives researchgate.netnih.gov.
Microfluidics and Automated Synthesis for this compound Library Creation
Microfluidics and automated synthesis techniques offer powerful tools for the rapid and efficient creation of diverse chemical libraries, including those focused on this compound and its derivatives acs.orgnih.govfortunepublish.com. These technologies enable reactions to be performed on a smaller scale, reducing material consumption and increasing throughput nih.govnih.gov.
Automated microfluidic systems can be designed to synthesize libraries of this compound analogs by systematically varying reaction parameters or building blocks acs.orgfortunepublish.com. This allows for the rapid exploration of the chemical space around this compound, generating a diverse set of compounds for subsequent screening and characterization. For instance, a microfluidic platform could be used to perform a series of parallel synthesis reactions, each yielding a different this compound derivative by coupling a core this compound scaffold with various functional groups.
Table 2 presents hypothetical data illustrating the yield and purity of several this compound analogs synthesized using an automated microfluidic platform.
| Hypothetical this compound Analog | Synthesis Method (Microfluidics) | Yield (%) | Purity (%) |
| This compound-B1 | Method X | 85 | 98 |
| This compound-B2 | Method Y | 78 | 95 |
| This compound-B3 | Method X | 91 | 97 |
| This compound-B4 | Method Z | 70 | 92 |
Table 2: Hypothetical Data from Automated Microfluidic Synthesis of this compound Analogs
The integration of automated synthesis with inline analytical techniques, such as HPLC, in microfluidic systems can provide real-time monitoring and optimization of this compound synthesis reactions, further improving efficiency and reproducibility acs.org.
Artificial Intelligence and Machine Learning in Accelerating this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied across various stages of chemical and drug discovery, offering significant potential to accelerate this compound research nih.govacs.orgnih.govwiley.comscielo.br.
AI/ML algorithms can be trained on existing data related to this compound's structure, properties, and known interactions to predict new analogs with desired characteristics, optimize synthesis routes, or identify potential biological targets nih.govwiley.comscielo.br. For example, generative models can propose novel this compound-like structures with predicted activity profiles, guiding the design of new compound libraries for synthesis and testing nih.govunil.ch.
Furthermore, AI can assist in analyzing complex datasets generated from HTS or omics studies related to this compound, identifying subtle patterns and correlations that might be missed by traditional methods pharmtech.com. This can help prioritize promising this compound analogs or uncover unexpected biological mechanisms influenced by this compound.
A hypothetical application of ML could involve building a predictive model based on the structural features of this compound analogs and their observed activity against a specific target (from HTS data). This model could then predict the activity of newly designed analogs before they are synthesized and tested. Figure 1 conceptually illustrates the workflow of using AI/ML in this compound research.
Figure 1: Conceptual Workflow of AI/ML Integration in this compound Research
Challenges in applying AI/ML to this compound research include the need for high-quality, diverse datasets for model training, the interpretability of complex model predictions, and the validation of in silico findings through experimental studies utoronto.ca.
Interdisciplinary Research Avenues for this compound
A comprehensive understanding of this compound's behavior and potential requires the integration of knowledge and techniques from multiple scientific disciplines.
Integration of Omics Data for Systems-Level Understanding of this compound Interactions
Integrating various types of omics data (genomics, transcriptomics, proteomics, metabolomics) can provide a systems-level perspective on how this compound interacts with biological systems frontiersin.orgoup.comomicstutorials.com. This approach moves beyond studying individual molecular interactions to understanding the broader impact of this compound on cellular pathways and networks.
For instance, combining transcriptomics data (measuring gene expression changes) with proteomics data (measuring protein abundance changes) in response to this compound treatment can reveal the downstream effects of this compound's initial interactions omicstutorials.comarxiv.org. Metabolomics data can further illustrate how this compound affects cellular metabolic processes omicstutorials.com.
Integrating these diverse datasets requires sophisticated bioinformatics and computational tools to identify meaningful correlations and build predictive models of this compound's biological effects frontiersin.orgmdpi.com. This can help in identifying biomarkers of this compound activity or predicting potential off-target effects.
Table 3 presents a hypothetical example of integrated omics data, showing changes in gene expression and protein levels in a cellular model treated with this compound.
| Gene ID | Protein ID | Fold Change (mRNA) | Fold Change (Protein) | Involved Pathway |
| GeneX | ProteinX | 2.5 | 1.8 | Inflammatory Response |
| GeneY | ProteinY | 0.6 | 0.7 | Metabolic Pathway A |
| GeneZ | ProteinZ | 3.1 | 2.5 | Apoptosis Pathway |
| GeneW | ProteinW | 0.4 | 0.5 | Metabolic Pathway B |
Table 3: Hypothetical Integrated Transcriptomics and Proteomics Data Following this compound Treatment
Challenges in integrating omics data include data standardization, handling the high dimensionality and complexity of the datasets, and developing robust analytical methods to extract biologically relevant insights frontiersin.orgomicstutorials.com.
Bridging Computational and Experimental Approaches in this compound Studies
Effectively bridging computational and experimental approaches is crucial for advancing this compound research and translating findings into practical applications utoronto.cabioscipublisher.comforbes.comacs.org. Computational methods can generate hypotheses and predictions, which can then be validated and refined through experimental studies. Conversely, experimental data can inform and improve computational models.
For example, computational simulations, such as molecular dynamics, can provide insights into how this compound interacts with its target molecules at an atomic level bioscipublisher.com. These predictions can be experimentally validated using techniques like surface plasmon resonance or isothermal titration calorimetry nih.gov. Similarly, computational models predicting this compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties can be tested through in vitro or in vivo experiments.
This iterative process of computational prediction and experimental validation is essential for building confidence in research findings and guiding the optimization of this compound's properties. Collaborative efforts between computational chemists, biologists, and experimental researchers are key to successfully bridging these disciplines utoronto.caalcimed.com.
Table 4 illustrates the iterative process of bridging computational and experimental approaches in optimizing a hypothetical property of an this compound analog.
| Iteration | Computational Prediction (Property Z) | Experimental Result (Property Z) | Discrepancy | Model Refinement |
| 1 | 15.2 | 12.8 | 2.4 | Adjust parameters based on experimental data |
| 2 | 13.5 | 13.1 | 0.4 | Minor adjustments |
| 3 | 13.0 | 12.9 | 0.1 | Model validated |
Table 4: Hypothetical Data Illustrating Bridging Computational and Experimental Approaches
Unexplored Potential and Academic Significance of this compound
The academic significance of this compound extends beyond its current commercial application. Its unique bicyclic structure offers an intriguing scaffold for exploring novel interactions with biological systems and for developing efficient synthetic methodologies. Investigating the unexplored potential of this compound can uncover new applications and contribute valuable knowledge to the fields of natural product chemistry, chemical synthesis, and potentially medicinal chemistry or agricultural science, given its occurrence in plants known for biological activities mdpi.comnih.govresearchgate.netresearchgate.netnih.gov.
Identification of Novel Biological Activities of this compound (Theoretical)
Given that this compound is a natural product found in plants known to possess various biological activities, such as antimicrobial and nematicidal properties mdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net, theoretical potential exists for this compound itself to exhibit bioactivity. While current literature primarily focuses on its olfactory properties, future research could explore a range of potential biological activities.
Potential areas of investigation include:
Antimicrobial Activity: Evaluating this compound against various bacteria and fungi could reveal inhibitory effects, similar to other compounds found in essential oils researchgate.netresearchgate.net.
Insecticidal or Repellent Properties: Plants containing this compound are sometimes associated with traditional uses that might imply insect interactions nih.gov. Testing this compound's effects on insects could identify repellent or insecticidal properties.
Antioxidant Activity: Many natural products exhibit antioxidant effects. Assaying this compound for its ability to scavenge free radicals could uncover this potential.
Effects on Plant Physiology: As a compound found in plants, this compound might play a role in plant defense mechanisms or growth regulation. Investigating these interactions could have agricultural implications.
Such theoretical explorations would require rigorous in vitro and in vivo studies, employing various bioassays to determine efficacy and understand potential mechanisms of action. While specific data tables on these theoretical activities are not currently available in the provided search results, future research would aim to generate such data, comparing this compound's activity to known bioactive compounds.
Exploration of Underutilized Natural Sources of this compound
This compound has been identified as a component in the essential oils of Artemisia herba alba, Artemisia mesatlantica, and Zuccagnia punctata researchgate.netmdpi.commdpi.comnih.govrsdjournal.orgdiabloanalytical.comresearchgate.netscribd.comuniv-djelfa.dzresearchgate.net. The percentages reported in these sources appear to be relatively low researchgate.netmdpi.commdpi.comnih.govrsdjournal.orguniv-djelfa.dz. This suggests that these specific species, while confirming natural occurrence, may not be the most efficient or commercially viable sources for large-scale extraction.
Future research should focus on a systematic exploration of other plant species, particularly those within the Artemisia genus or other families known for producing similar bicyclic terpenes, to identify sources with higher concentrations of this compound. This could involve:
Ethnobotanical Surveys: Investigating traditional uses of plants that might indicate the presence of fragrant or biologically active compounds.
Targeted Phytochemical Screening: Utilizing advanced analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry), which has been used to identify this compound in existing studies researchgate.netmdpi.commdpi.comnih.govrsdjournal.orgdiabloanalytical.comresearchgate.netscribd.comuniv-djelfa.dzresearchgate.net, to screen essential oils and extracts from a wider range of plant species.
Optimization of Extraction Methods: Researching and optimizing extraction techniques (e.g., hydrodistillation, solvent extraction, supercritical fluid extraction) to maximize the yield of this compound from identified plant sources.
Data collected from such explorations would include the identification of plant species containing this compound, the concentration of this compound in different plant parts and under varying environmental conditions, and the efficiency of different extraction methods.
| Plant Species | Reported Presence of this compound | Potential for Higher Yield |
| Artemisia herba alba | Yes researchgate.netmdpi.comuniv-djelfa.dz | To be explored |
| Artemisia mesatlantica | Yes researchgate.netmdpi.com | To be explored |
| Zuccagnia punctata | Yes mdpi.comnih.govresearchgate.net | To be explored |
| Other Artemisia species | Unknown | High potential |
| Other plant families | Unknown | Potential |
Addressing Synthetic Challenges for Scalable this compound Production
While this compound is synthesized for the fragrance industry, achieving scalable and cost-effective production presents ongoing challenges. The synthesis of methyl vetivate, a precursor to this compound, involves steps such as Diels-Alder reactions and reduction vulcanchem.com. Bicyclic structures like this compound can pose complexities in synthesis due to stereochemical control requirements and the potential for unwanted side reactions.
Key synthetic challenges and future research directions include:
Stereoselective Synthesis: this compound, with its bicyclic structure and hydroxyl group, can exist as different stereoisomers (endo/exo isomers are mentioned in some analyses mdpi.comnih.govdiabloanalytical.comscribd.comuniv-djelfa.dzresearchgate.net). Developing synthetic routes that selectively produce desired isomers with high yield and purity is crucial, particularly if specific biological activities are linked to a particular stereoisomer. Research into chiral catalysis or biocatalysis could be valuable here vulcanchem.com.
Development of Greener Synthesis Routes: Exploring more environmentally friendly synthetic methods, such as using less hazardous solvents, renewable resources, or developing catalytic processes that reduce energy consumption and waste generation.
Process Intensification: Investigating continuous flow chemistry or other process intensification techniques to improve efficiency and safety for large-scale production.
Research in this area would involve detailed studies of reaction mechanisms, kinetics, and process engineering. Data would include reaction yields, purity of the product, characterization of byproducts, and optimization parameters for different synthetic routes.
| Synthetic Approach (Example based on precursor synthesis) | Key Steps Involved | Potential Challenges | Future Research Focus |
| Diels-Alder and Reduction (based on methyl vetivate) vulcanchem.com | Cyclization, Diels-Alder, Reduction | Yield, stereocontrol, byproduct formation | Optimization of catalysts, stereoselective methods vulcanchem.com |
| Alternative Routes (Theoretical) | Various reaction types | Selectivity, scalability, cost | Novel reaction methodologies, green chemistry approaches |
Q & A
Q. How to develop theoretical models for this compound's mechanism of action that align with experimental data?
- Methodological Answer : Construct QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate against experimental binding affinities (e.g., SPR, ITC). Iteratively refine models via feedback loops, incorporating new data on off-target effects or synergistic drug combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
